![molecular formula C8H17O5P B047203 Diethyl(1-carboxypropyl)phosphonate CAS No. 117898-77-8](/img/structure/B47203.png)
Diethyl(1-carboxypropyl)phosphonate
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Description
Diethyl(1-carboxypropyl)phosphonate is a useful research chemical with the CAS number 117898-77-8 . It has a molecular weight of 224.19 and a molecular formula of C8H17O5P . The IUPAC name for this compound is 2-diethoxyphosphorylbutanoic acid .
Molecular Structure Analysis
The molecular structure of Diethyl(1-carboxypropyl)phosphonate includes a phosphorus atom bonded to two ethoxy groups and a butanoic acid group . The compound is canonicalized, and it has a complexity of 218 .Physical And Chemical Properties Analysis
Diethyl(1-carboxypropyl)phosphonate has a molecular weight of 224.19 and a molecular formula of C8H17O5P . It has a heavy atom count of 14, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . Its rotatable bond count is 7, and it has a topological polar surface area of 72.8 .Future Directions
Research involving phosphonates, including Diethyl(1-carboxypropyl)phosphonate, continues to be a field of interest. For instance, phosphonates have been studied for their potential in enhancing the flame retardance of polyacrylonitrile . Additionally, α-aminophosphonates have been studied for their inhibition effect on mild steel corrosion . These studies suggest potential future directions for the use and study of phosphonates.
properties
IUPAC Name |
2-diethoxyphosphorylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETDVWKQOUDENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)P(=O)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447284 |
Source
|
Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxyphosphoryl)butanoic acid | |
CAS RN |
117898-77-8 |
Source
|
Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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